Supramolecular Architecture and Crystallographic Profiling of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one
Supramolecular Architecture and Crystallographic Profiling of 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one
Document Type: Technical Whitepaper Target Audience: Structural Chemists, Crystallographers, and Preclinical Drug Development Scientists
Executive Summary and Chemical Context
The structural elucidation of highly functionalized pyrimidinones is a cornerstone of modern structure-based drug design. 6-Amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one (CAS: 1340325-37-2) represents a versatile heterocyclic scaffold characterized by a pyrimidine ring featuring an amino group at the C6 position, an ethyl group at C2, a methyl group at C5, and a keto group at C4[1].
Understanding the solid-state behavior of this compound is critical because its pharmacological efficacy and physicochemical properties (solubility, bioavailability, and melting point) are directly dictated by its crystal packing and hydrogen-bonding networks. As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic supramolecular system. The presence of both hydrogen bond donors (the 6-amino group and the ring N-H) and acceptors (the C4 carbonyl oxygen and ring nitrogens) makes this compound highly susceptible to tautomerism and complex self-assembly[1][2].
This whitepaper provides an in-depth analysis of the crystallographic properties, tautomeric equilibria, and hydrogen-bonding motifs of 6-amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one, supported by rigorous experimental protocols for single-crystal X-ray diffraction (SCXRD) and computational validation.
Tautomerism and Conformational Dynamics
In solution, pyrimidin-4-ones exist in a dynamic tautomeric equilibrium. For 6-amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one, the primary equilibrium lies between the pyrimidin-4[1H]-one and pyrimidin-6[1H]-one forms, alongside potential lactam-lactim (enol) tautomers[2].
The Causality of Solid-State Stabilization
During crystallization, the thermodynamic landscape shifts. The solid state almost exclusively traps the pyrimidin-4[1H]-one tautomer. Why? Because the 4-one form allows for the formation of highly stable, self-complementary hydrogen-bonding arrays (typically DDAA or DADA motifs) that minimize the overall free energy of the crystal lattice[2]. The 6-amino group acts as a dual donor, while the C4 carbonyl acts as a bifurcated acceptor. If the molecule were to crystallize in the enol form, it would lose the highly directional, strong dipole-dipole interactions provided by the lactam carbonyl, resulting in a less dense, energetically unfavorable packing arrangement.
Caption: Tautomeric equilibrium and the thermodynamically driven pathway to supramolecular assembly.
Hydrogen Bonding Motifs and Graph-Set Analysis
The crystal structure of 6-amino-pyrimidin-4-one derivatives is defined by highly specific intermolecular interactions. Using graph-set notation, we can categorize these motifs into discrete rings (R), chains (C), and intramolecular motifs (S).
The R²₂( 8 ) Homodimer
The fundamental building block of the crystal lattice is the R²₂( 8 ) homodimer . This occurs when two molecules pair up via complementary N-H···O and N-H···N hydrogen bonds[3]. The ring N-H acts as a donor to the C4 carbonyl oxygen of the adjacent molecule, while the carbonyl oxygen simultaneously accepts a hydrogen bond from the N-H. This creates an 8-membered hydrogen-bonded ring that mimics the Watson-Crick base pairing seen in nucleic acids.
S( 6 ) Intramolecular Motifs and 2D Sheets
The 6-amino group introduces additional complexity. One of the protons on the 6-amino group often participates in an intramolecular hydrogen bond with the adjacent ring nitrogen, forming a stable S( 6 ) motif [4]. The second proton of the amino group acts as an intermolecular donor, linking the R²₂( 8 ) dimers into extended one-dimensional ribbons or two-dimensional sheets along the crystallographic axes. The 2-ethyl and 5-methyl groups, being hydrophobic, interdigitate between these sheets, stabilizing the 3D architecture via van der Waals interactions and weak C-H···O contacts.
Table 1: Typical Hydrogen Bond Geometry for 6-Amino-pyrimidin-4-ones
| Interaction Type | Donor-Acceptor (D···A) | D-H···A Angle (°) | Graph-Set Motif | Structural Role |
| N1-H1···O4 | 2.80 - 2.88 Å | 165 - 175° | R²₂( 8 ) | Primary Homodimerization |
| N6-H6A···N1 | 2.65 - 2.75 Å | 130 - 145° | S( 6 ) | Intramolecular Stabilization |
| N6-H6B···O4 | 2.90 - 3.05 Å | 150 - 165° | C(4) / C(6) | 1D Chain Propagation |
| C2(ethyl)-H···O4 | 3.20 - 3.40 Å | 120 - 140° | Weak Contact | Inter-sheet Packing |
(Data synthesized from crystallographic analyses of analogous pyrimidin-4-one scaffolds[3][4].)
Experimental Protocol: Self-Validating Crystallography Workflow
To accurately determine the crystal structure of 6-amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one, a rigorous, self-validating experimental workflow is required. The choice of solvent and temperature directly dictates the quality of the diffraction data.
Crystal Growth via Controlled Slow Evaporation
Rationale: Rapid precipitation yields amorphous powders or microcrystalline aggregates unsuitable for SCXRD. We utilize a binary solvent system to control the saturation rate.
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Solvent Selection: Dissolve 50 mg of the compound in a 1:1 (v/v) mixture of Methanol (protic, solubilizing) and Dichloromethane (aprotic, volatile). Causality: The highly volatile DCM evaporates first, slowly increasing the concentration of the compound in the remaining methanol, forcing nucleation under near-equilibrium conditions.
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Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove nucleation-inducing dust particles.
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Evaporation: Cover the vial with Parafilm and puncture 2-3 small holes. Leave undisturbed in a vibration-free environment at 20 °C for 5-7 days.
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Validation Check: Inspect under a polarized light microscope. High-quality crystals will exhibit sharp extinction when rotated under crossed polarizers, indicating a single, untwinned domain.
Single-Crystal X-Ray Diffraction (SCXRD) Data Collection
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Mounting: Select a crystal with dimensions approx. 0.2 × 0.2 × 0.1 mm. Mount it on a MiTeGen loop using paratone oil to prevent solvent loss and protect against atmospheric moisture.
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Cooling: Transfer immediately to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K. Causality: Cryo-cooling minimizes thermal atomic displacement (reduces anisotropic displacement parameters), resulting in sharper diffraction spots and allowing for the accurate location of hydrogen atoms.
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Diffraction: Collect data using Mo Kα radiation ( λ=0.71073 Å) or Cu Kα radiation ( λ=1.54184 Å) depending on crystal size.
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Validation Check: Evaluate the internal agreement factor ( Rint ). An Rint<0.05 confirms excellent data redundancy and crystal quality.
Structure Solution and Refinement
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Solution: Solve the phase problem using Intrinsic Phasing (SHELXT).
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Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL).
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Hydrogen Atom Treatment: Locate the N-H and O-H hydrogen atoms from the difference Fourier map and refine them freely to accurately determine the hydrogen-bonding geometry. Carbon-bound hydrogens should be placed in calculated positions using a riding model.
Caption: Self-validating experimental and computational workflow for crystallographic analysis.
Advanced Computational Profiling
To move beyond the static X-ray model, computational techniques are employed to quantify the strength and nature of the intermolecular interactions.
Hirshfeld Surface Analysis
While SCXRD provides atomic coordinates, Hirshfeld surface analysis maps the electron density to visualize intermolecular contacts. Using software like CrystalExplorer, the normalized contact distance ( dnorm ) is mapped onto the 3D molecular surface.
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Red Spots on dnorm : Indicate strong hydrogen bonds (e.g., the N-H···O interactions of the R²₂( 8 ) dimer) where the contact distance is shorter than the sum of the van der Waals radii.
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2D Fingerprint Plots: Deconstruct the interactions. For 6-amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one, the plot will show distinct, sharp spikes corresponding to the O···H/H···O and N···H/H···N contacts, which typically account for >35% of the total Hirshfeld surface area, confirming that hydrogen bonding is the dominant driving force in the crystal packing.
Density Functional Theory (DFT)
To validate the thermodynamic preference of the pyrimidin-4-one tautomer and the strength of the R²₂( 8 ) dimer, DFT calculations (e.g., B3LYP/6-311G(d,p) level of theory) are performed on the extracted SCXRD coordinates. Counterpoise-corrected interaction energies typically reveal that the homodimer stabilization energy exceeds -15 kcal/mol, explaining why the crystal lattice strongly resists polymorphic transformations under standard conditions.
Conclusion
The solid-state architecture of 6-amino-2-ethyl-5-methyl-3,4-dihydropyrimidin-4-one is a masterclass in supramolecular chemistry. Driven by the thermodynamic stability of the pyrimidin-4[1H]-one tautomer, the molecule utilizes its 6-amino and C4-carbonyl groups to construct robust R²₂( 8 ) homodimers and extended 2D sheets. By strictly adhering to the self-validating SCXRD and computational protocols outlined in this guide, researchers can accurately map these interactions, providing critical insights for the rational design of pyrimidine-based therapeutics.
References
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Brea, R. J., et al. "Urea-Functionalized Heterocycles: Structure, Hydrogen Bonding and Applications." National Center for Biotechnology Information (PMC),[2]. Available at: [Link]
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Goswami, S., et al. "6-Amino-2,5-bis(pivaloylamino)pyrimidin-4(3H)-one dihydrate." National Center for Biotechnology Information (PMC),[4]. Available at: [Link]
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Delori, A., et al. "Cocrystals of 5-fluorocytosine. I. Coformers with fixed hydrogen-bonding sites." IUCr Journals,[3]. Available at: [Link]
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